molecular formula C3H6N4S2 B1271255 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol CAS No. 21532-03-6

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271255
CAS No.: 21532-03-6
M. Wt: 162.2 g/mol
InChI Key: PXELSCOPADHBHR-UHFFFAOYSA-N
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Description

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains an amino group, a methylthio group, and a thiol group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites or by forming covalent bonds with key amino acid residues. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol include:

  • 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-one
  • 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-carboxylic acid
  • 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol and a methylthio group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXELSCOPADHBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366478
Record name 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21532-03-6
Record name 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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